2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside
Description
2-Azidopropyl2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is a synthetic mannose derivative functionalized with an azidopropyl aglycone and acetyl protecting groups. The azido group enables bioorthogonal "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it valuable in glycoconjugate synthesis for drug delivery, vaccine development, and probing carbohydrate-protein interactions . The tetra-O-acetyl configuration enhances solubility in organic solvents and stabilizes the glycosidic bond during synthetic modifications .
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(3-azidopropoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O10/c1-9(21)26-8-13-14(27-10(2)22)15(28-11(3)23)16(29-12(4)24)17(30-13)25-7-5-6-19-20-18/h13-17H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVNXSHFGLQZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside typically involves multiple stepsThe reaction conditions often require the use of acetic anhydride and a base such as pyridine for acetylation, and sodium azide for the azide introduction . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common reagents used in these reactions include sodium azide, hydrogen gas, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside involves its reactivity due to the presence of the azide group and acetyl groups. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The acetyl groups can be hydrolyzed to reveal hydroxyl groups, which can participate in further chemical reactions .
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Azido vs. This makes azido derivatives superior for labeling and targeted drug delivery .
- Protecting Groups : Tetra-O-acetyl derivatives (e.g., CAS 140428-83-7) offer stability during synthesis, while benzoyl-protected analogs (e.g., 653597-40-1) exhibit reduced solubility in polar solvents, affecting reaction kinetics in glycosylation .
Research Findings and Key Differentiators
Bioorthogonal Utility: Azidopropyl/azidoethyl derivatives outperform chloroethyl and aryl analogs in conjugation efficiency. For example, 2-azidoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside (CAS 140428-83-7) is widely used to study mannose-binding lectins in HIV and influenza research .
Stability : Tetra-O-acetyl protection enhances shelf life compared to partially protected analogs (e.g., 2-O-acetyl-6-O-benzoyl derivatives), which require careful handling to prevent premature deacetylation .
Synthetic Challenges: Introducing a propyl chain (vs.
Biological Activity
2-Azidopropyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a synthetic carbohydrate derivative with significant potential in biochemical research and pharmaceutical applications. Its structure includes an azido group, which is known for its ability to participate in various chemical reactions, particularly in click chemistry. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C17H25N3O10
- Molecular Weight : 431.4 g/mol
- CAS Number : 252210-04-1
- Purity : Typically >95% .
Antimicrobial Properties
Recent studies have indicated that derivatives of mannopyranosides exhibit antimicrobial activity. The azido group in 2-Azidopropyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside may enhance this property due to its reactivity and potential to form stable conjugates with biomolecules. Research has shown that glycosides can inhibit the growth of various bacterial strains and fungi, suggesting that this compound could be explored for its antimicrobial potential .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of carbohydrate derivatives have been documented in various cancer cell lines. Preliminary studies involving similar azido-containing carbohydrates suggest that 2-Azidopropyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside may induce apoptosis in cancer cells. This is hypothesized to occur through the interaction of the azido group with cellular components, triggering cell death pathways .
Immunomodulatory Effects
Carbohydrate structures play a crucial role in modulating immune responses. The specific configuration of mannopyranosides can influence their interaction with immune cells. Some studies have indicated that mannose derivatives can enhance phagocytosis and activate immune pathways. Therefore, it is plausible that 2-Azidopropyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside could exhibit immunomodulatory effects worth investigating further .
Study 1: Antimicrobial Activity
In a controlled study assessing the antimicrobial efficacy of various glycosides, derivatives similar to 2-Azidopropyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the azido group in enhancing membrane permeability and subsequent bacterial lysis .
Study 2: Cytotoxicity Assay
A cytotoxicity assay was performed on human cancer cell lines (e.g., HeLa and MCF-7) using a range of carbohydrate derivatives. Results indicated that compounds with azido modifications exhibited higher cytotoxicity compared to their non-azido counterparts. This suggests a potential pathway for developing novel anticancer agents based on this structure .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-azidopropyl2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, and how do reaction conditions influence regioselectivity?
The synthesis typically involves sequential protection/deprotection of hydroxyl groups and azide introduction. A key step is the selective acetylation of mannose derivatives followed by azide functionalization. For example, and describe analogous syntheses where azidoethyl mannopyranosides are prepared via acid-catalyzed reactions (e.g., HCl/MeOH for deprotection) and azide substitution. Regioselectivity is controlled by protecting group strategies (e.g., benzoyl or acetyl groups) and catalyst choice (e.g., BF₃·Et₂O for glycosylation) to direct reactivity at specific hydroxyl positions .
Q. How can researchers verify the structural integrity of 2-azidopropyl2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm anomeric configuration (α vs. β) and acetyl/azide group positions. For instance, α-D-mannopyranosides exhibit characteristic anomeric proton signals near δ 5.0–5.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) validates molecular weight and isotopic patterns, as demonstrated in for similar mannose derivatives .
- X-ray Crystallography : Optional for absolute configuration determination, as seen in for related thiomannosides .
Advanced Research Questions
Q. What challenges arise in using 2-azidopropyl2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside as a glycosyl donor for oligosaccharide assembly, and how can they be mitigated?
Key issues include:
- Low Reactivity : The acetyl groups may sterically hinder glycosylation. Strategies involve using Lewis acids (e.g., AgOTf or NIS) to activate the donor, as shown in for mannobioside synthesis .
- Azide Stability : Azide groups can decompose under acidic or high-temperature conditions. Mild reaction protocols (e.g., room-temperature Staudinger reactions) are recommended .
- Regioselectivity : Competing reactions at C2/C3 hydroxyls may occur. Protecting group orthogonality (e.g., benzylidene for C4/C6) can direct reactivity, as in and .
Q. How does the electronic environment of the azide group influence click chemistry applications with this compound?
The electron-withdrawing acetyl groups reduce the electron density of the azide, potentially slowing copper-catalyzed azide-alkyne cycloaddition (CuAAC). Computational studies or kinetic experiments (e.g., monitoring reaction rates via TLC/HPLC) are advised to optimize conditions. highlights the use of 2-azidoethyl mannopyranosides in click reactions, emphasizing the need for stoichiometric copper catalysts and extended reaction times .
Q. What are the contradictions in reported yields for glycosylation reactions involving this compound, and how can experimental design address them?
Discrepancies in yields (e.g., 45–85% in and ) often stem from:
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) favor glycosylation but may reduce solubility.
- Catalyst Purity : Impurities in AgOTf or BF₃·Et₂O can lower efficiency. Pre-drying catalysts and solvents is critical .
- Temperature Control : Low temperatures (−30°C) improve selectivity but require precise monitoring, as in .
Methodological Considerations
Q. How can researchers optimize the deprotection of acetyl groups without compromising the azide functionality?
A stepwise approach is recommended:
- Selective Deprotection : Use basic conditions (e.g., NaOMe/MeOH) for acetyl removal, as azides are generally stable under mild bases. describes successful deprotection of acetylated azidoethyl mannopyranosides without azide degradation .
- Monitoring : Track reaction progress via TLC or FTIR to detect azide stability (ν~2100 cm⁻¹ for N₃ stretch).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
